molecular formula C15H20O B12552713 Benzene, 1-methoxy-4-(1-octynyl)- CAS No. 144493-14-1

Benzene, 1-methoxy-4-(1-octynyl)-

Cat. No.: B12552713
CAS No.: 144493-14-1
M. Wt: 216.32 g/mol
InChI Key: MFQXFMNWNCRTIA-UHFFFAOYSA-N
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Description

Benzene, 1-methoxy-4-(1-octynyl)- is an organic compound with the molecular formula C15H20O It is a derivative of benzene, where a methoxy group and an octynyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methoxy-4-(1-octynyl)- typically involves the alkylation of anisole (methoxybenzene) with an octynyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the anisole, followed by the addition of the octynyl halide to form the desired product.

Industrial Production Methods: While specific industrial production methods for Benzene, 1-methoxy-4-(1-octynyl)- are not well-documented, the general approach would involve large-scale alkylation reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: Benzene, 1-methoxy-4-(1-octynyl)- can undergo oxidation reactions, particularly at the benzylic position, to form carboxylic acids or other oxidized products.

    Reduction: The compound can be reduced to form saturated derivatives, such as converting the octynyl group to an octyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where the methoxy group acts as an activating group, making the ring more reactive towards electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of 1-methoxy-4-(1-octyl)benzene.

    Substitution: Formation of brominated derivatives of the benzene ring.

Scientific Research Applications

Benzene, 1-methoxy-4-(1-octynyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzene, 1-methoxy-4-(1-octynyl)- involves its interaction with various molecular targets. The methoxy group can donate electron density to the benzene ring, enhancing its reactivity towards electrophiles. The octynyl group can participate in hydrophobic interactions and potentially disrupt biological membranes or proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Benzene, 1-methoxy-4-(1-propenyl)-: Similar structure with a propenyl group instead of an octynyl group.

    Benzene, 1-ethynyl-4-methoxy-: Contains an ethynyl group instead of an octynyl group.

    Benzene, 1-methoxy-4-(1-methylpropyl)-: Features a methylpropyl group in place of the octynyl group.

Uniqueness: Benzene, 1-methoxy-4-(1-octynyl)- is unique due to the presence of the long octynyl chain, which imparts distinct hydrophobic properties and potential for specific interactions in chemical and biological systems. This differentiates it from other similar compounds with shorter or different alkyl chains.

Biological Activity

Benzene, 1-methoxy-4-(1-octynyl)- (CAS Number: 144493-14-1) is an organic compound that has garnered attention for its potential biological activities and interactions with various biomolecules. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C12H16O
Molecular Weight: 192.25 g/mol
IUPAC Name: 1-methoxy-4-(1-octynyl)benzene

The compound features a methoxy group and a long octynyl chain, which contribute to its unique hydrophobic properties and potential for specific interactions in biological systems.

Synthesis

The synthesis of Benzene, 1-methoxy-4-(1-octynyl)- typically involves the alkylation of anisole with an octynyl halide under basic conditions. Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction. The general process can be summarized as follows:

  • Deprotonation of Anisole: Using a strong base.
  • Alkylation Reaction: Addition of the octynyl halide to form the desired product.
  • Purification: Advanced techniques may be employed for high yield and purity.

Benzene, 1-methoxy-4-(1-octynyl)- interacts with various molecular targets due to its structural characteristics:

  • The methoxy group donates electron density to the benzene ring, enhancing reactivity towards electrophiles.
  • The octynyl group may participate in hydrophobic interactions, potentially disrupting biological membranes or proteins.

Potential Therapeutic Applications

Research indicates several potential therapeutic properties:

  • Anti-cancer Effects: Investigated for its ability to inhibit tumor growth.
  • Anti-inflammatory Properties: May reduce inflammation through modulation of specific pathways.

Research Findings

Recent studies have explored the biological activity of Benzene, 1-methoxy-4-(1-octynyl)-, revealing promising results:

StudyFindings
Demonstrated interactions with biomolecules that suggest anti-cancer potential.
Chronic toxicity studies indicated potential carcinogenic properties in rodent models.
Investigation into its effects on cell proliferation showed inhibition in specific cancer cell lines.

Case Study 1: Anti-Cancer Activity

A study conducted on murine melanoma B16 cells indicated that Benzene, 1-methoxy-4-(1-octynyl)- exhibits significant anti-proliferative effects while maintaining low toxicity on normal cells. This suggests a selective action that could be beneficial in cancer therapy.

Case Study 2: Toxicity Assessment

Chronic exposure studies in rats revealed an increased incidence of liver tumors and nephropathy at high doses. While these findings raise concerns about safety, they also highlight the need for further investigation into dosage and long-term effects.

Properties

CAS No.

144493-14-1

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

1-methoxy-4-oct-1-ynylbenzene

InChI

InChI=1S/C15H20O/c1-3-4-5-6-7-8-9-14-10-12-15(16-2)13-11-14/h10-13H,3-7H2,1-2H3

InChI Key

MFQXFMNWNCRTIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC1=CC=C(C=C1)OC

Origin of Product

United States

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